
(S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide is a chiral phosphine ligand that has gained attention in the field of organic synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various catalytic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide typically involves the reaction of (S)-3-methyl-2-butanol with diphenylphosphine followed by the introduction of a benzoyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the diphenylphosphine. The final step involves the acylation of the resulting phosphine with benzoyl chloride under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and high-throughput screening can optimize the reaction conditions, ensuring high yield and purity. Additionally, the use of automated systems can streamline the purification process, making it more efficient and cost-effective .
化学反应分析
Types of Reactions
(S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The phosphine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted phosphines.
科学研究应用
(S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal-catalyzed reactions, including cross-coupling and hydrogenation.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
作用机制
The mechanism of action of (S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The phosphine ligand plays a crucial role in stabilizing the metal center and enhancing its reactivity .
相似化合物的比较
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another widely used diphosphine ligand known for its stability and versatility in catalysis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A chiral diphosphine ligand used in asymmetric catalysis.
Uniqueness
(S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide is unique due to its chiral nature and the presence of both a phosphine and benzamide group. This combination allows for the formation of highly selective and stable metal complexes, making it particularly valuable in asymmetric synthesis and catalysis .
属性
分子式 |
C24H26NOP |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
N-[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]benzamide |
InChI |
InChI=1S/C24H26NOP/c1-19(2)23(25-24(26)20-12-6-3-7-13-20)18-27(21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19,23H,18H2,1-2H3,(H,25,26)/t23-/m1/s1 |
InChI 键 |
NNVJIBNWGCOJJT-HSZRJFAPSA-N |
手性 SMILES |
CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
规范 SMILES |
CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


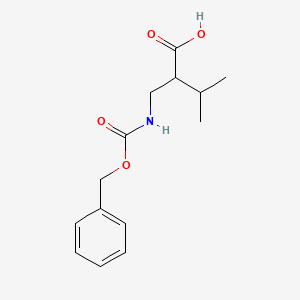
![Acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]-](/img/structure/B12856226.png)

![2-Bromo-7-(bromomethyl)benzo[d]oxazole](/img/structure/B12856244.png)
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12856247.png)
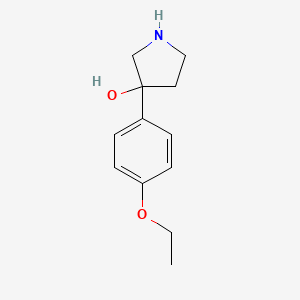
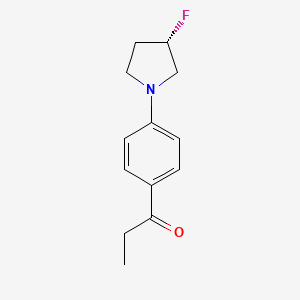
![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(2-methylphenyl)sulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12856253.png)

![1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride](/img/structure/B12856257.png)
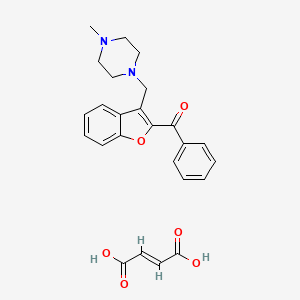
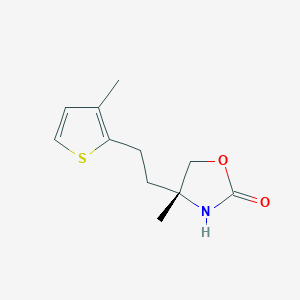
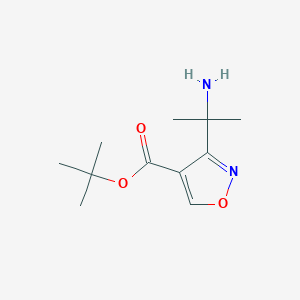
![3-Chloro-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12856275.png)
